XMD-17-51 Trifluoroacetate
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Overview
Description
XMD-17-51 Trifluoroacetate is a pyrimido-diazepinone compound known for its ability to regulate protein kinases. It was originally discovered as a derivative of HTH-01-015, a selective inhibitor of NUAK1 kinase. This compound has shown to inhibit the activity of NUAK1 kinase more effectively, with an IC50 of only 1.5 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XMD-17-51 Trifluoroacetate involves the formation of the pyrimido-diazepinone core structure. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is produced in controlled environments to ensure high purity and consistency. The production process includes rigorous quality control measures to meet the standards required for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: XMD-17-51 Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, which may have different bioactivities.
Substitution: The trifluoroacetate groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the trifluoroacetate groups under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
XMD-17-51 Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein kinase regulation and signal transduction pathways.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
XMD-17-51 Trifluoroacetate exerts its effects by inhibiting the activity of various protein kinases, including NUAK1 and DCLK1. The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, decreased EMT, and diminished stemness in cancer cells . The molecular targets and pathways involved include the inhibition of Snail-1 and zinc-finger-enhancer binding protein 1, and the upregulation of E-cadherin .
Comparison with Similar Compounds
HTH-01-015: A selective inhibitor of NUAK1 kinase, from which XMD-17-51 Trifluoroacetate is derived.
NUAK1 Inhibitors: Other compounds that inhibit NUAK1 kinase but with varying degrees of efficacy.
DCLK1 Inhibitors: Compounds targeting DCLK1 kinase, used in cancer research and therapy.
Uniqueness: this compound stands out due to its high potency in inhibiting NUAK1 kinase with an IC50 of 1.5 nM and its effectiveness in targeting DCLK1 kinase in non-small cell lung carcinoma cells. Its ability to reduce EMT and stemness markers makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEQZCVFZRUKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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